[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine
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Overview
Description
[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine typically involves the reaction of 2-isopropyl-1,3-benzoxazole with methanamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial methods also incorporate purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine is unique due to its specific structural features and the presence of the isopropyl group, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives. Its versatility as a building block in synthetic chemistry and its potential biological activities make it a valuable compound for research and industrial applications.
Biological Activity
[2-(Propan-2-yl)-1,3-benzoxazol-5-yl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H14N2O
- InChI Key : 1S/C11H14N2O/c1-7(2)11-13-9-5-8(6-12)3-4-10(9)14-11/h3-5,7H,6,12H2,1-2H3
This structural configuration contributes to its unique biological activity profile.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:
Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Bacillus subtilis | Active | 25 µg/mL |
Escherichia coli | Less active | 50 µg/mL |
Candida albicans | Moderate antifungal | 30 µg/mL |
The compound's selective action against Gram-positive bacteria highlights its potential as an antimicrobial agent in clinical settings .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects on several cancer cell lines:
Cancer Cell Line | IC50 Value (µM) | Effectiveness |
---|---|---|
MCF-7 (Breast) | 15 | High |
A549 (Lung) | 20 | Moderate |
HepG2 (Liver) | 25 | Moderate |
These findings suggest that the compound may serve as a lead structure for the development of new anticancer therapies .
The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This mechanism is crucial for understanding how the compound exerts its antimicrobial and anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy Study : A study involving this compound demonstrated significant antibacterial activity against resistant strains of Bacillus subtilis. The results suggested that it could be a candidate for developing new antibiotics .
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines indicated that the compound selectively inhibited cancer cell proliferation while sparing normal cells. This selectivity is promising for therapeutic applications in oncology .
Properties
IUPAC Name |
(2-propan-2-yl-1,3-benzoxazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7(2)11-13-9-5-8(6-12)3-4-10(9)14-11/h3-5,7H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEBLGZHIZBDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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